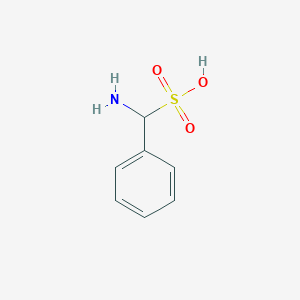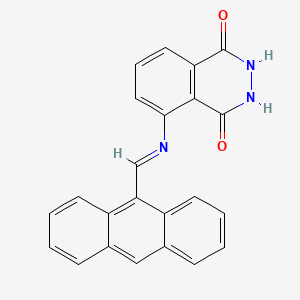![molecular formula C27H24BrN5O3S B12002293 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]tio}-N’-[(E,2Z)-2-bromo-3-fenil-2-propenilideno]acetohidrazida es un compuesto orgánico complejo que presenta un anillo de triazol, grupos metoxifenilo y una porción bromo-fenil propenilideno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]tio}-N’-[(E,2Z)-2-bromo-3-fenil-2-propenilideno]acetohidrazida generalmente implica múltiples pasos:
Formación del Anillo de Triazol: Esto se puede lograr mediante la ciclización de derivados de hidrazina apropiados con cloruros de acilo sustituidos con metoxifenilo en condiciones ácidas.
Formación del Tioéter: El anillo de triazol se hace reaccionar luego con un derivado de tiol para introducir el enlace tioéter.
Formación de la Hidrazida: El compuesto resultante se hace reaccionar posteriormente con hidrazina para formar la porción de acetohidrazida.
Introducción del Bromo-fenil Propenilideno: Finalmente, el compuesto se hace reaccionar con un derivado de bromo-fenil propenilideno en condiciones básicas para producir el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxifenilo, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse a la porción de bromo-fenil propenilideno, convirtiéndola potencialmente en un derivado de fenilpropano.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el sitio bromo-fenil propenilideno.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de fenilpropano.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales con propiedades únicas.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como inhibidor enzimático o como ligando en estudios de unión a receptores.
Medicina
El compuesto muestra promesa en química medicinal para el desarrollo de nuevos agentes terapéuticos, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria
En el sector industrial, el compuesto se puede utilizar en el desarrollo de nuevos polímeros y materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]tio}-N’-[(E,2Z)-2-bromo-3-fenil-2-propenilideno]acetohidrazida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor actuando como agonista o antagonista. Las vías y los objetivos moleculares exactos pueden variar según la aplicación y el contexto biológico específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(((4-Metoxifenil)amino)metil)-N,N-dimetil-anilina
- 2-Metoxí-5-((fenilamino)metil)fenol
- (E)-4-(3-(3-(4-Metoxifenil)acriloil)fenoxi)butil 2-Hidroxi benzoato
Singularidad
La singularidad de 2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]tio}-N’-[(E,2Z)-2-bromo-3-fenil-2-propenilideno]acetohidrazida radica en su combinación de un anillo de triazol, grupos metoxifenilo y una porción bromo-fenil propenilideno. Esta estructura única confiere reactividad química específica y actividad biológica potencial que lo distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C27H24BrN5O3S |
|---|---|
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H24BrN5O3S/c1-35-23-12-8-20(9-13-23)26-31-32-27(33(26)22-10-14-24(36-2)15-11-22)37-18-25(34)30-29-17-21(28)16-19-6-4-3-5-7-19/h3-17H,18H2,1-2H3,(H,30,34)/b21-16-,29-17+ |
Clave InChI |
CCPNIHDSPXSAJG-TZPPTGNISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Br |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC(=CC4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)
![2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)

![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002265.png)



![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12002303.png)
